molecular formula C13H17NO B063646 4-(tert-Butyl)-2-ethoxybenzonitrile CAS No. 168036-27-9

4-(tert-Butyl)-2-ethoxybenzonitrile

Cat. No.: B063646
CAS No.: 168036-27-9
M. Wt: 203.28 g/mol
InChI Key: NQGYIYWKHAGKDT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-ethoxybenzonitrile is a substituted benzonitrile derivative featuring a tert-butyl group at the para position (C4) and an ethoxy group at the ortho position (C2) on the benzene ring, with a nitrile moiety at position C1. The tert-butyl group enhances lipophilicity and steric bulk, while the ethoxy group contributes electron-donating effects, influencing reactivity and solubility. This compound is likely synthesized via palladium- or nickel-catalyzed cross-coupling reactions, analogous to methods described for structurally related benzonitriles . Applications span pharmaceutical intermediates, agrochemicals, and materials science, where its substituents modulate metabolic stability and electronic properties.

Properties

CAS No.

168036-27-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-tert-butyl-2-ethoxybenzonitrile

InChI

InChI=1S/C13H17NO/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-8H,5H2,1-4H3

InChI Key

NQGYIYWKHAGKDT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C#N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The ethoxy group in this compound donates electrons, enhancing resonance stability, whereas the nitro group in 4-(tert-Butyl)-2-nitrobenzonitrile withdraws electrons, increasing electrophilicity . The aminooxy group in 4-[2-(aminooxy)ethoxy]benzonitrile enables nucleophilic reactions, making it suitable for bioconjugation .

Steric and Physical Properties :

  • The tert-butyl group in all analogs improves lipophilicity but reduces solubility in polar solvents.
  • The biphenyl structure in 2-(4-tert-Butylphenyl)benzonitrile increases molecular weight and planarity, favoring applications in materials science .

Synthetic Routes: Palladium catalysts (e.g., Pd₂(dba)₃) and ligands like Siphos-PE are employed for enantioselective syntheses of complex benzonitriles . Nickel-based systems (e.g., Ni(NO₃)₂·6H₂O) facilitate coupling reactions for heterocyclic analogs .

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